
1-Bromo-3-cyclohexylmethanesulfonyl-benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene is quite complex, contributing to its versatility in scientific research. The exact structure would need to be determined through advanced analytical techniques.Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-3-cyclohexylmethanesulfonyl-benzene are not available, it’s important to note that its complex structure offers diverse possibilities for experimentation.Scientific Research Applications
Synthesis Techniques and Reactions
Michael-Induced Ramberg-Bäcklund Reaction : Research shows that compounds related to 1-Bromo-3-cyclohexylmethanesulfonyl-benzene are utilized in the Michael-induced Ramberg-Bäcklund reaction. This reaction involves the transformation of bromomethyl sulfones into derivatives such as 1-(1-methoxy-2-propenyl)benzene through processes like bromination-dehydrobromination (Vasin, Bolusheva, & Razin, 2003).
Ditopic Thiacyclophanes Synthesis : Another application includes the intermolecular coupling reactions involving bromomethyl benzene derivatives, which lead to the formation of new thiacyclophanes. These compounds have potential use in creating complex molecular architectures (Hanton & Sikanyika, 1994).
Enhanced Reactivities in Strained Compounds : Compounds structurally related to 1-Bromo-3-cyclohexylmethanesulfonyl-benzene have been used to synthesize highly strained thiophenes, exhibiting unusual reactivities due to their large ring strain. Such compounds have potential applications in advanced material synthesis and molecular engineering (Nakayama & Kuroda, 1993).
Chemical Reagents and Synthesis
Organotin Tetrazoles Synthesis : Organotin compounds, including bromomethyl benzene derivatives, are key in synthesizing various functionalized poly-tetrazoles. These compounds are significant in pharmaceutical and material science research due to their unique chemical properties (Bethel, Hill, Mahon, & Molloy, 1999).
Ring Enlargement in Organic Synthesis : In organic synthesis, related compounds are used for the ring enlargement of cycloalkanones, a crucial step in various synthetic pathways. This process facilitates the creation of larger, more complex organic molecules (Toyama, Aoyama, & Shioiri, 1982).
Liquid-Liquid Extraction in Petrochemical Industry : Studies also reveal the use of related compounds in enhancing the extraction performance of liquid–liquid extraction processes, particularly in the separation of benzene and cyclohexane. This has implications in improving efficiency in the petrochemical industry (Salleh et al., 2019).
Indole-based Cyclophanes Synthesis : The synthesis of indole-based cyclophanes using bromomethyl benzene derivatives opens avenues in creating molecules with potential applications in medicinal chemistry and material science (Rajakumar & Swaroop, 2006).
Advanced Material Applications
- Carbon Nanocage Synthesis : Advanced materials research has utilized compounds akin to 1-Bromo-3-cyclohexylmethanesulfonyl-benzene in the synthesis of all-benzene carbon nanocages. These represent a key component in the construction of branched carbon nanotubes, which have numerous potential applications in nanotechnology and electronics (Matsui et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-(cyclohexylmethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCXFRXDCRSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)
![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)
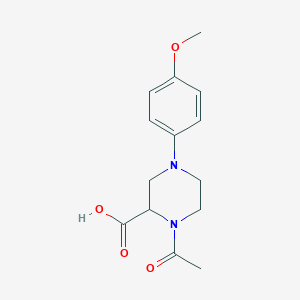
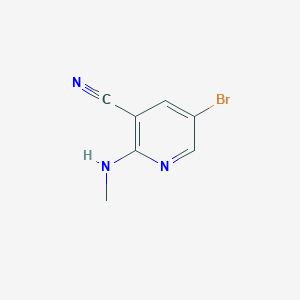
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)
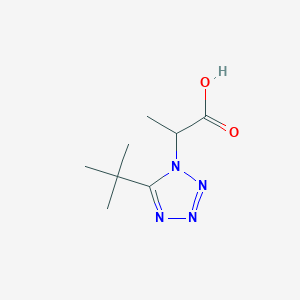
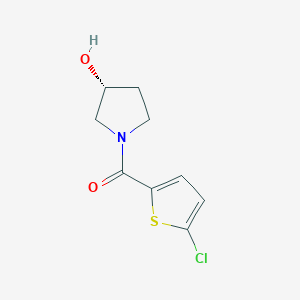
![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

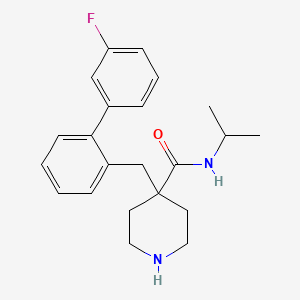
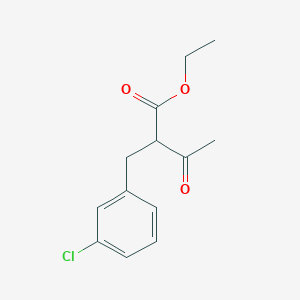
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)